4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-phenylpropyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-10(11-5-3-2-4-6-11)8-16-9-12(7-13)14-15-16/h2-6,9-10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAXFWPNWIXONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely used and efficient method for synthesizing 1,2,3-triazoles, including substituted derivatives such as 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst, producing 1,4-disubstituted 1,2,3-triazoles regioselectively.
- Reactants: An azide bearing the chloromethyl group (e.g., 4-azido-1-chloromethylbenzene analog) and an alkyne bearing the 2-phenylpropyl substituent (e.g., phenylacetylene derivative).
- Catalyst: Copper(I) chloride or copper(I) sulfate with a reducing agent.
- Solvent: Water or a biphasic system (water/dichloromethane).
- Conditions: Stirring at elevated temperature (e.g., 100°C) often under microwave irradiation for enhanced reaction rates.
- Purification: Extraction with organic solvents, washing with acid/base solutions, drying over MgSO4, filtration, and concentration under reduced pressure. Crystallization from chloroform or ethanol yields the pure product.
- Phenylacetylene (1.25 mmol), 4-azido-1-chloro-2-(trifluoromethyl)benzene (1.04 mmol), and copper(I) chloride (10 mol%) were stirred in water and irradiated under microwaves at 100°C for 30 minutes. The product was extracted with dichloromethane, washed, dried, and crystallized to yield the triazole derivative.
This method is adaptable for the preparation of this compound by selecting appropriate azide and alkyne precursors.
Alternative Synthetic Routes
While CuAAC is predominant, other methods for triazole ring formation and substitution have been reported:
Cyclization of hydrazides with substituted alkyl halides: Some 1,2,3-triazole derivatives have been prepared by cyclization reactions starting from hydrazide precursors and alkyl halides under controlled conditions. However, this method is less direct and less commonly used for the target compound.
Nucleophilic substitution on preformed triazole rings: Introduction of chloromethyl groups at the 4-position can be achieved by nucleophilic substitution reactions on suitable triazole intermediates, often using chloromethylating agents under acidic or neutral conditions.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Copper(I) chloride (10 mol%) | Essential for regioselectivity and reaction rate |
| Solvent | Water or water/organic biphasic system | Environmentally friendly; facilitates product extraction |
| Temperature | 80–100°C, microwave irradiation preferred | Accelerates reaction; reduces reaction time |
| Reaction Time | 30 minutes to several hours | Microwave reduces time significantly |
| Purification | Extraction with dichloromethane, washing with acid/base, drying | Ensures removal of catalyst and impurities |
| Yield | Typically 70–90% | High yields reported under optimized conditions |
Detailed Research Findings
Regioselectivity: CuAAC provides exclusive 1,4-disubstituted triazoles, which aligns with the substitution pattern of this compound.
Structural Characterization: X-ray crystallography of related triazole compounds confirms the planar triazole ring and the orientation of substituents, which is critical for biological activity and further functionalization.
Synthetic Handles: The chloromethyl group at the 4-position serves as a reactive site for further chemical modifications, enabling the synthesis of derivatives with enhanced properties.
Microwave-Assisted Synthesis: Microwave irradiation significantly enhances reaction kinetics, improving yield and purity while reducing reaction times.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Azido-chloromethyl derivative + 2-phenylpropyl alkyne | Cu(I) chloride, water, microwave, 100°C, 30 min | High regioselectivity, good yield, mild conditions | Requires azide precursor synthesis |
| Cyclization of Hydrazides | Hydrazide + alkyl halide | Heating in organic solvent | Alternative route if azides unavailable | Longer reaction times, lower yields |
| Nucleophilic Substitution | Preformed triazole + chloromethylating agent | Acidic or neutral conditions | Allows late-stage functionalization | Possible side reactions |
Chemical Reactions Analysis
4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding triazole N-oxides. Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are typically used for this purpose.
Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrotriazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial strains. For instance, derivatives with a benzyl group in the 4-position of the triazole core have shown enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria compared to their parent compounds . The structure-activity relationship (SAR) analysis reveals that modifications at the 4-position can lead to improved potency against pathogens, making these compounds potential candidates for new antibiotics.
Anticancer Properties
The anticancer potential of triazole derivatives has gained attention in recent years. Compounds such as 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that certain triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . Moreover, molecular docking studies suggest that these compounds may interact with key targets in cancer pathways.
Agricultural Applications
Fungicides
Triazoles are widely recognized in agriculture as effective fungicides. The compound this compound has been evaluated for its efficacy against fungal pathogens affecting crops. Field trials have demonstrated its ability to reduce fungal diseases in various plants, thereby enhancing crop yield and quality . The mechanism of action typically involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity.
Material Science Applications
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored for developing advanced materials with unique properties. Triazole-containing polymers exhibit enhanced thermal stability and mechanical strength. Research indicates that these materials can be utilized in coatings, adhesives, and as drug delivery systems due to their biocompatibility and controlled release capabilities .
Case Studies
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modulation of their function. The phenylpropyl group may enhance the compound’s binding affinity to target proteins, increasing its potency and selectivity.
Comparison with Similar Compounds
Analysis :
- Polarity: The target compound’s chloromethyl and phenylpropyl groups confer moderate lipophilicity, contrasting with the ionic 4-amidinophenyl derivatives (e.g., compound 46), which exhibit high polarity and solubility in aqueous media .
- Reactivity : The chloromethyl group in the target compound is prone to nucleophilic substitution, unlike the stable amidine or peroxide groups in analogs .
- Thermal Stability : Ionic derivatives (e.g., compound 46) exhibit exceptionally high melting points (>300°C), likely due to strong electrostatic interactions, whereas the neutral target compound may have lower thermal stability .
Key Research Findings
- Structural Flexibility : The 2-phenylpropyl group in the target compound provides steric bulk comparable to tert-butylperoxy chains (compound 22) but with greater metabolic stability .
- Reactivity vs. Stability : While the chloromethyl group offers synthetic versatility (e.g., cross-coupling reactions), it may reduce in vivo stability compared to amidine or peroxide derivatives .
- Biological Potential: The target compound’s balance of lipophilicity and reactivity positions it as a candidate for prodrug development or as a linker in bioconjugation, contrasting with charged analogs used in direct target binding .
Biological Activity
Overview
4-(Chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole (CAS No. 1850954-21-0) is a synthetic compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.71 g/mol. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations that can lead to biologically active derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially modulating their functions. The phenylpropyl group may enhance binding affinity to target proteins, thereby increasing potency and selectivity.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.12 to 5 µg/mL .
- Antifungal Activity : Triazoles are also effective against fungal pathogens. Compounds derived from triazoles have been reported to inhibit mycelial growth in fungi like Alternaria solani .
Anticancer Potential
The anticancer activity of triazoles has been a focus of numerous studies. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. For example:
- Cell Line Studies : In vitro studies have demonstrated that certain triazole derivatives can significantly reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
Synthesis Methods
The synthesis of this compound typically involves chloromethylation reactions using chloromethylating agents like formaldehyde under basic conditions. The reaction conditions must be carefully controlled to achieve high yields and purity .
Comparison with Similar Compounds
The unique structure of this compound allows for comparison with other triazole derivatives:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| 1-(2-Phenylpropyl)-1H-1,2,3-triazole | Lacks chloromethyl group | Different reactivity |
| 4-(Bromomethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole | Bromomethyl group instead of chloromethyl | Varies in substitution reactions |
| 4-(Chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole | Phenylethyl group instead of phenylpropyl | May exhibit different binding affinities |
Q & A
Q. What are the standard synthetic routes for 4-(chloromethyl)-1-(2-phenylpropyl)-1H-1,2,3-triazole?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method to form 1,4-disubstituted triazoles. A terminal alkyne (e.g., propargyl chloride) reacts with a substituted azide (e.g., 2-phenylpropyl azide) under reflux in a solvent like ethanol or DMSO, with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) . Purification often involves column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (water-ethanol mixtures), yielding products with >95% purity .
Q. How is the purity and structural integrity of this compound validated?
1H/13C NMR confirms regiochemistry and substitution patterns, while HPLC (e.g., CH₃CN/H₂O mobile phases) assesses purity (>98% typical). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configurations (e.g., CCDC entries in ) .
Q. What solvents and conditions are optimal for its stability during storage?
The compound is stable in anhydrous DMSO or CHCl₃ at −20°C. Avoid prolonged exposure to moisture or strong bases, as the chloromethyl group may hydrolyze to a hydroxymethyl derivative .
Advanced Research Questions
Q. How can reaction yields be improved for CuAAC-derived triazoles?
- Catalyst optimization : Use CuI (0.1–1.0 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to enhance turnover .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve azide solubility, while microwave-assisted synthesis reduces reaction time .
- Azide precursor design : Bulky substituents (e.g., 2-phenylpropyl) reduce side reactions like dimerization .
Q. What strategies address regioselectivity challenges in triazole synthesis?
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) yields 1,5-disubstituted triazoles, but CuAAC exclusively produces 1,4-isomers. For ambiguous cases, NOESY NMR or X-ray crystallography distinguishes regioisomers (e.g., shows a 1,4-triazole with planar geometry) .
Q. How can structural modifications enhance biological activity?
- Chloromethyl group replacement : Substitute with hydroxymethyl or azidomethyl to improve solubility or enable click chemistry conjugation .
- Phenylpropyl optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets (e.g., protease inhibition in ) .
- SAR studies : Test cytotoxicity (e.g., MCF-7 IC₅₀ assays) to correlate substituent effects with activity .
Q. What analytical challenges arise in characterizing triazole derivatives?
- Signal overlap in NMR : Use DEPT-135 or HSQC to resolve crowded aromatic regions .
- Low crystallinity : Employ microseeding or solvent vapor diffusion (e.g., CHCl₃/hexane) to grow X-ray-quality crystals .
- HPLC method development : Optimize gradient elution (e.g., CH₂Cl₂:MeOH 5:1) to separate polar byproducts .
Methodological Guidelines
- Synthesis Protocol :
Combine 2-phenylpropyl azide (1.2 eq) and propargyl chloride (1.0 eq) in ethanol with CuSO₄ (5 mol%) and sodium ascorbate (10 mol%). Reflux at 80°C for 12 h. Purify via silica gel chromatography (CH₂Cl₂:MeOH 10:1) to yield the triazole (65–76% typical) . - Biological Screening :
Use MTT assays (e.g., MCF-7 cells) at 10–100 μM concentrations. Compare IC₅₀ values against positive controls (e.g., doxorubicin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
